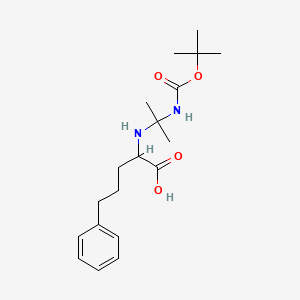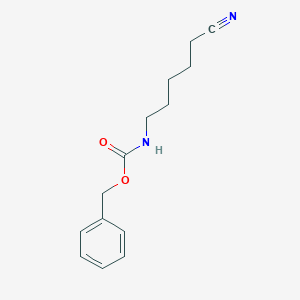
N'-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is an organic compound characterized by the presence of a thiophene ring substituted with a carboximidamide group and a 2-cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2-cyanobenzylamine.
Formation of Intermediate: Thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with 2-cyanobenzylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Dimethylation: The final step involves the dimethylation of the amide using dimethyl sulfate ((CH₃O)₂SO₂) or methyl iodide (CH₃I) to yield N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced at the cyano group to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine (Br₂) or chlorinating agents.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenating agents like Br₂, chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry
Industrially, N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
Wirkmechanismus
The mechanism by which N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of protein kinases, thereby modulating signal transduction pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-cyanophenyl)acetamide: Similar structure but lacks the thiophene ring and dimethyl groups.
3,4-Dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide: Contains an isothiazole ring instead of thiophene and additional chlorine substituents.
Uniqueness
N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is unique due to the combination of the thiophene ring and the dimethylated carboximidamide group. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
Molekularformel |
C14H13N3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
N'-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide |
InChI |
InChI=1S/C14H13N3S/c1-17(2)14(13-8-5-9-18-13)16-12-7-4-3-6-11(12)10-15/h3-9H,1-2H3 |
InChI-Schlüssel |
ZTCCZMGJZRYAEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC1=CC=CC=C1C#N)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
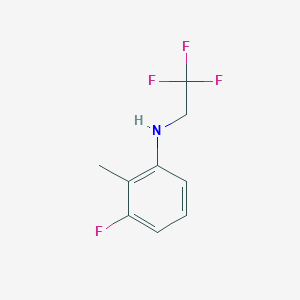
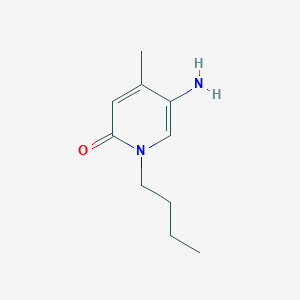
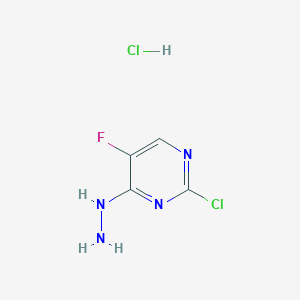
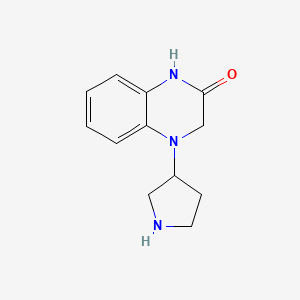


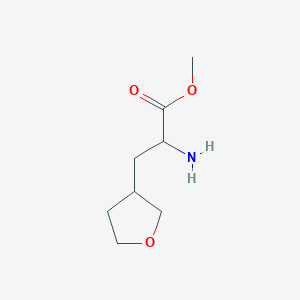
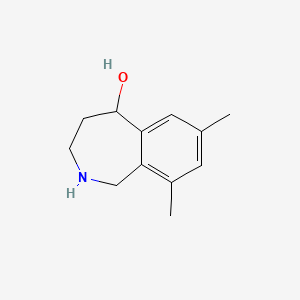
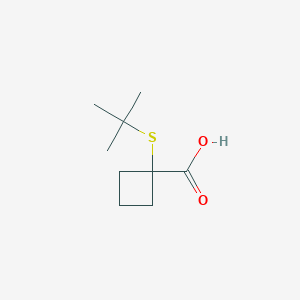

![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)
